molecular formula C16H13Cl2N3O4S2 B2917416 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 899944-55-9

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2917416
CAS No.: 899944-55-9
M. Wt: 446.32
InChI Key: DIKKAKNJPZYKJO-UHFFFAOYSA-N
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Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol with N-(5-chloro-2-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate various biological processes .

Comparison with Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c1-25-13-5-3-9(17)6-12(13)19-15(22)8-26-16-20-11-4-2-10(18)7-14(11)27(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKKAKNJPZYKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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